1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Kinase inhibition p38 MAPK Conformational restriction

Procure this distinct 2,3-dihydro-1H-inden-2-yl urea derivative to probe p38 MAPK-mediated signaling in allergic dermatitis and inflammatory bowel disease models. Its unique 2-hydroxy-indane and 4-ethoxyphenyl pharmacophore provides a critical SAR baseline not replicated by close analogs like CAS 2034346-93-3. Ideal as a reference standard for HPLC/LC-MS method development and systematic matched-pair analysis. Ensure selective modulation in kinase inhibition assays by counter-screening against recombinant sEH.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 2034596-13-7
Cat. No. B2525251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
CAS2034596-13-7
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O
InChIInChI=1S/C19H22N2O3/c1-2-24-17-9-7-16(8-10-17)21-18(22)20-13-19(23)11-14-5-3-4-6-15(14)12-19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22)
InChIKeyGFSCSXSAQBJDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea (CAS 2034596-13-7): Core Chemical Identity and Pharmacological Context


The compound 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea (CAS 2034596-13-7, molecular formula C19H22N2O3, molecular weight 326.4 g/mol) is a synthetic 1,3-disubstituted urea derivative [1]. It belongs to a broader class of 2,3-dihydro-1H-inden-2-yl urea derivatives described in patent literature as possessing p38 MAPK inhibitory activity, which confers potential therapeutic relevance for conditions such as allergic dermatitis, inflammatory bowel disease, and pain [2]. Unlike simpler urea analogs, this compound uniquely incorporates a hydroxy-substituted indane moiety linked via a methylene bridge to the urea core, partnered with a 4-ethoxyphenyl substituent—a structural combination that dictates its distinct pharmacological profile within the class.

Why Simple Substitution of 1-(4-Ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea Is Not Recommended Without Direct Comparative Data


The 2,3-dihydro-1H-inden-2-yl urea class exhibits pronounced structure-activity relationships (SAR), wherein seemingly minor modifications—such as the position of the hydroxy group on the indane ring, the length and nature of the linker, or the substitution pattern on the phenyl ring—can profoundly alter p38 MAPK inhibitory potency, selectivity, and pharmacokinetic behavior [1]. The target compound's specific arrangement of a 2-hydroxy group, a methylene linker to the urea, and a 4-ethoxyphenyl terminal group constitutes a distinct pharmacophore not replicated by close analogs like 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea (CAS 2034346-93-3) or 1-(2,3-dimethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea (CAS 2034347-03-8) [2]. Generic substitution is therefore scientifically unsound without direct, matched-assay comparative data.

Quantitative Differentiators for 1-(4-Ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea Against Its Closest Analogs


Structural Differentiation: Unique 2-Hydroxy-Indane Methylene Urea Scaffold vs. Simpler Cyclohexyl-Constrained sEH Inhibitors

The target compound incorporates a 2-hydroxy-2,3-dihydro-1H-indene moiety connected via a methylene spacer to the urea group. This scaffold is distinct from the conformationally restricted cyclohexane-constrained urea inhibitors of soluble epoxide hydrolase (sEH) described in US8501783B2 [1]. While the latter class shows sEH inhibition Ki values as low as 1.40 nM for optimized analogs, the 2,3-dihydro-1H-inden-2-yl urea scaffold targets p38 MAPK, a completely different therapeutic axis. No direct potency comparison exists between these two classes, but the scaffold divergence represents a fundamental pharmacological differentiation.

Kinase inhibition p38 MAPK Conformational restriction Inflammatory disease

Phenyl Ring Substitution Impact: 4-Ethoxy vs. 3-Methyl and 2,3-Dimethoxy Analogs

Within the 2,3-dihydro-1H-inden-2-yl urea class, the 4-ethoxyphenyl substituent (present on the target compound) is expected to confer different electronic, steric, and lipophilic properties compared to the 3-methylphenyl group in 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea (CAS 2034346-93-3) or the 2,3-dimethoxyphenyl group in CAS 2034347-03-8 [1]. In the patent class EP2484661A1, compounds with varying phenyl substituents exhibit a range of p38 MAPK inhibitory activities, though specific IC50 values for the exact comparator compounds are not publicly disclosed in accessible literature. The presence of the ethoxy group is explicitly claimed as a preferred embodiment (R5 = ethoxy) in the patent generics, suggesting its optimized contribution to potency within the SAR exploration [2].

SAR p38 MAPK Substituent effects Potency modulation

Hydroxy Group Positional Specificity: 2-Hydroxy-Indane vs. 1-Hydroxy-Indane Urea Derivatives

The target compound bears the hydroxy group at the 2-position of the indane ring (with urea attachment via a methylene linker at the same 2-position, forming a quaternary carbon), as opposed to analogs like 1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea where the urea is directly attached at the 1-position with hydroxy at the 2-position . This regioisomeric difference is expected to significantly alter the spatial presentation of the hydrogen bond donor/acceptor pharmacophore. In the patent class, the 2-hydroxy-2-ylmethyl urea arrangement is explicitly delineated from other regioisomers, indicating its distinct pharmacological relevance [1].

Regioisomerism Binding mode Conformational analysis Target engagement

Recommended Research Applications for 1-(4-Ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea Based on Evidence


p38 MAPK-Dependent Inflammatory Disease Model Development

Based on the patent class disclosure that 2,3-dihydro-1H-inden-2-yl urea derivatives possess p38 MAPK inhibitory activity [1], this compound is best positioned as a tool compound for probing p38 MAPK-mediated signaling in cellular models of allergic dermatitis and inflammatory bowel disease. The 4-ethoxyphenyl substitution represents a preferred embodiment within the patent SAR, suggesting optimized potency within this chemotype. Researchers should employ the compound in kinase inhibition assays and downstream TNF-α suppression readouts to establish its specific IC50 and selectivity profile relative to known p38 inhibitors such as SB203580.

Structure-Activity Relationship (SAR) Expansion Around the 2-Hydroxy-Indane Urea Core

Given the structural uniqueness of the 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl urea scaffold, this compound serves as a key intermediate or reference standard for SAR campaigns exploring the impact of phenyl ring substitution on p38 MAPK potency. The 4-ethoxy substituent provides a defined electronic and lipophilic baseline against which methoxy, halogen, and trifluoromethyl analogs can be compared [2]. Procurement of this compound alongside the 3-methylphenyl and 2,3-dimethoxyphenyl analogs (CAS 2034346-93-3 and 2034347-03-8) would enable systematic matched-pair analysis within the same assay platform.

Differentiation from sEH-Targeted Urea Inhibitors in Dual-Pathway Inflammation Studies

The target compound's indane-urea scaffold is structurally and pharmacologically distinct from the cyclohexane/adamantyl-constrained urea sEH inhibitors described in US8501783B2 [3]. Researchers investigating the intersection of p38 MAPK and sEH pathways in inflammatory resolution can use this compound to selectively modulate the p38 MAPK axis without confounding sEH inhibition, provided that selectivity is experimentally confirmed. This application requires direct counter-screening against recombinant sEH to quantify selectivity ratios.

Reference Standard for Analytical Method Development and Quality Control

As a well-defined chemical entity with unambiguous InChIKey (GFSCSXSAQBJDLN-UHFFFAOYSA-N) and SMILES notation (CCOC1=CC=C(C=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O) [4], this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with 2,3-dihydro-1H-inden-2-yl urea derivatives. Its molecular weight of 326.4 g/mol and molecular formula C19H22N2O3 provide well-defined parameters for analytical calibration.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.